3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C27H44O3. It is a derivative of propenoic acid, featuring a phenyl group substituted with an octadecyloxy chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid typically involves the esterification of 4-hydroxybenzaldehyde with octadecanol, followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The octadecyloxy group can be substituted with other alkyl or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated carboxylic acids .
Scientific Research Applications
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique properties.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions, while the octadecyloxy chain can interact with lipid membranes. These interactions can influence the compound’s solubility, stability, and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enoic acid: Lacks the octadecyloxy group, making it less hydrophobic.
2-Cyano-3-phenylprop-2-enoic acid: Contains a cyano group, altering its reactivity and applications.
3-(4-Chlorophenyl)prop-2-enoic acid: Features a chloro substituent, affecting its chemical properties
Uniqueness
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
107019-92-1 |
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Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-(4-octadecoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-23H,2-17,24H2,1H3,(H,28,29) |
InChI Key |
ZQZOVFQJZLBPET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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